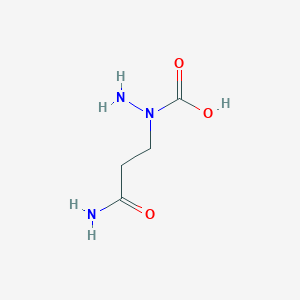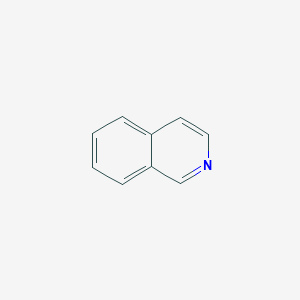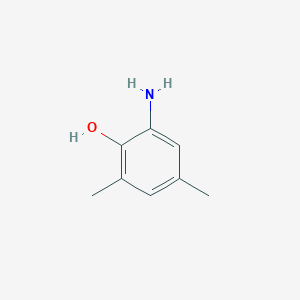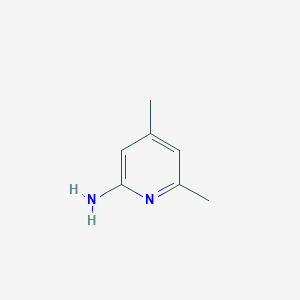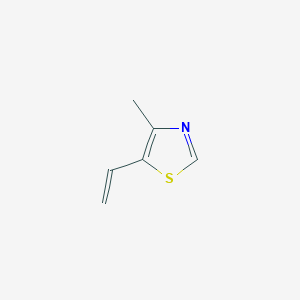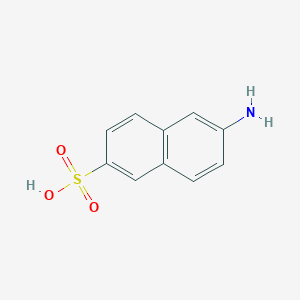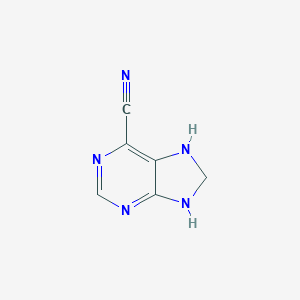
2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
Vue d'ensemble
Description
Watermelon ketone, also known as Calone 1951, is a synthetic organic compound with the chemical formula C10H10O3. It is a white powder with a distinctive fresh, marine odor, reminiscent of watermelon rind. Discovered by Pfizer in 1966, watermelon ketone is widely used in the fragrance industry to create fresh aquatic marine notes .
Applications De Recherche Scientifique
Watermelon ketone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of synthetic organic chemistry and reaction mechanisms.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: While not widely used in medicine, its structural similarity to certain bioactive compounds makes it a subject of interest in pharmacological studies.
Safety and Hazards
Mécanisme D'action
The mechanism by which watermelon ketone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate cellular homeostasis and influence various physiological states through its signaling functions. The compound’s structure allows it to interact with proteins and enzymes, affecting their activity and leading to various biological effects .
Analyse Biochimique
Biochemical Properties
Watermelon ketone plays a significant role in the fragrance industry, where it is used to create fresh aquatic marine notes . The compound is soluble in ethanol, acetone, and hexane, but insoluble in water . It has a molecular weight of 184.2 g/mol, a melting point of 35-41 °C, and a boiling point of 250-255 °C
Cellular Effects
Given its use in the fragrance industry, it is likely that it interacts with olfactory receptors in the nose, triggering a neural response that the brain interprets as a fresh, marine-like smell
Molecular Mechanism
It is known that the compound has a strong, fresh, marine-like odor, suggesting that it interacts with olfactory receptors in the nose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Watermelon ketone can be synthesized using various methods. One common method involves the reaction of 4-methylcatechol with methyl bromoacetate. This process includes several steps such as the Williamson reaction, Dieckmann condensation, and hydrolysis-decarboxylation reactions . Another method uses 4-methylcatechol and 1,3-dichloroacetone as raw materials, followed by oximation, crystallization, and purification .
Industrial Production Methods: In industrial settings, watermelon ketone is produced using large-scale chemical synthesis processes. The production involves the use of 4-methylcatechol and methyl bromoacetate or 1,3-dichloroacetone, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Watermelon ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert watermelon ketone into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like methyl bromoacetate and potassium iodide are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different alcohols or hydrocarbons .
Comparaison Avec Des Composés Similaires
Watermelon ketone is unique in its structure and odor profile, but it shares similarities with other compounds:
Ectocarpene: A brown algae pheromone with a similar structure.
Benzodiazepines: Although structurally related, these compounds have different biological activities.
CASALONE®: A sweet, watery version of watermelon ketone with a transparent floral signature
Propriétés
IUPAC Name |
7-methyl-1,5-benzodioxepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUIQEBPZIHZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047165 | |
| Record name | Methyl benzodioxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
28940-11-6 | |
| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzodioxepinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl benzodioxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL BENZODIOXEPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Calone?
A1: Calone has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.
Q2: What spectroscopic data is available for Calone?
A2: Calone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide detailed information about the compound's structure and functional groups. [, , ]
Q3: What are the common synthetic routes for Calone?
A3: Calone can be synthesized from 4-methylcatechol using various methods. One common approach involves a one-pot reaction with 1,3-dichloroacetone in the presence of a base and potassium iodide. [, , , , ] Another method utilizes methyl bromoacetate, followed by Dieckmann condensation and hydrolysis-decarboxylation reactions. [, ] Microwave-assisted synthesis has also been explored as a more efficient route. [, ]
Q4: How does the choice of synthetic route affect Calone's purity and yield?
A4: Different synthetic routes can result in varying yields and purities of Calone. For instance, using potassium iodide as a catalyst in the Williamson reaction during Calone synthesis can significantly improve the yield of the intermediate 4-methylcatechol dimethylacetate, ultimately leading to a higher yield of Calone. [, ]
Q5: What structural features of Calone contribute to its unique marine odor?
A5: Research suggests that the 7-methyl group in Calone's benzodioxepinone structure is crucial for its marine odor. Modifications to this group, such as extending the carbon chain, can alter the odor profile. [] The aromatic ring is also vital for binding to olfactory receptors associated with marine scents. Replacing it with a saturated ring leads to a significant decrease in marine odor character. [, ]
Q6: How do modifications to the benzodioxepinone core structure affect the odor profile of Calone analogues?
A6: Changes to the benzodioxepinone core, like replacing the carbonyl group or altering the ring size, can significantly impact the odor. For example, removing the carbonyl group or increasing the aliphatic ring size can lead to a sweeter scent and a diminished marine character. []
Q7: Have any Calone analogues with improved olfactory properties been developed?
A7: Researchers have synthesized various Calone analogues with different aromatic substituents to explore their odor profiles. This has led to the discovery of compounds with a range of olfactory characteristics, including sweet, floral-fruity, and variations on the marine theme. [, ]
Q8: What are the primary applications of Calone in the fragrance industry?
A8: Calone is widely used in perfumes and other fragranced products to impart a fresh, aquatic, and ozonic aroma. It is a key component of many marine-themed fragrances. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





